molecular formula C7H7N4NaO7S B604972 3-Azidopropionic Acid Sulfo-NHS Ester CAS No. 2055198-09-7

3-Azidopropionic Acid Sulfo-NHS Ester

Cat. No.: B604972
CAS No.: 2055198-09-7
M. Wt: 314.2
InChI Key: KDBRVBYZPBFADS-UHFFFAOYSA-M
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Description

3-Azidopropionic Acid Sulfo-NHS Ester (3AA-NHS) is a heterobifunctional crosslinker combining an azide group (-N₃) and a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester. It enables two-step bioconjugation:

  • Sulfo-NHS ester: Reacts with primary amines (-NH₂) to form stable amide bonds under aqueous conditions.
  • Azide group: Participates in copper-free click chemistry (e.g., strain-promoted alkyne-azide cycloaddition) for bioorthogonal labeling .

Properties

IUPAC Name

sodium;1-(3-azidopropanoyloxy)-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O7S.Na/c8-10-9-2-1-6(13)18-11-5(12)3-4(7(11)14)19(15,16)17;/h4H,1-3H2,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBRVBYZPBFADS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCN=[N+]=[N-])S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N4NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azidopropionic Acid Sulfo-NHS Ester typically involves the reaction of 3-azidopropionic acid with N-hydroxysuccinimide and a sulfonating agent under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Azidopropionic Acid Sulfo-NHS Ester undergoes various chemical reactions, including:

    Click Chemistry Reactions: The azide group reacts with alkynes, BCN, or DBCO to form stable triazole linkages.

    Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.

    Substitution Reactions: Reactions with primary amines are typically carried out in aqueous buffers at pH 7-9.

Major Products

    Triazole Linkages: Formed from click chemistry reactions.

    Amide Bonds: Formed from substitution reactions with primary amines.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound's chemical structure enables it to react with primary amines to form stable amide bonds. The azide group can participate in click chemistry reactions with alkynes, leading to the formation of stable triazole linkages. This dual functionality enhances its utility in synthesizing complex molecules and modifying biomolecules.

Scientific Research Applications

  • Bioconjugation:
    • Antibody-Drug Conjugates (ADCs): 3-Azidopropionic Acid Sulfo-NHS Ester is extensively used in the synthesis of ADCs, which are designed for targeted cancer therapy. The azide group allows for specific labeling of antibodies with therapeutic agents, improving the efficacy and specificity of cancer treatments .
    • Oligonucleotide Conjugation: This compound facilitates the functionalization of amine-modified oligonucleotides. The resulting conjugates can be employed in diagnostics and therapeutics, enhancing the sensitivity of protein assays and enabling multiplexing approaches .
  • Chemical Synthesis:
    • Linker in Complex Molecules: It serves as a cleavable linker in the synthesis of various complex molecules and polymers. The ability to form stable linkages makes it an essential tool for chemists working on advanced materials .
    • Labeling Biomolecules: Researchers utilize this compound for labeling proteins and nucleic acids, allowing for tracking and studying biological interactions in real-time .
  • Diagnostic Applications:
    • Biosensors: The compound is used in developing diagnostic reagents and biosensors due to its ability to form stable conjugates with biomolecules, which can be detected quantitatively .
    • Protein Assays: Oligonucleotide-conjugated antibodies that utilize this compound significantly increase the sensitivity of protein assays, making them valuable tools in clinical diagnostics .

Case Study 1: Antibody-Drug Conjugate Development

In a study focused on developing ADCs, researchers employed this compound to conjugate cytotoxic drugs to antibodies targeting specific cancer cells. The resulting ADCs demonstrated enhanced tumor targeting and reduced systemic toxicity compared to conventional therapies .

Case Study 2: Oligonucleotide-Conjugated Antibodies

Another research project highlighted the use of this compound to create oligonucleotide-conjugated antibodies. These conjugates were shown to improve detection limits in immunoassays significantly, allowing for more accurate quantification of biomarkers associated with various diseases .

Mechanism of Action

The mechanism of action of 3-Azidopropionic Acid Sulfo-NHS Ester involves the formation of covalent bonds with target molecules. The azide group participates in click chemistry reactions, while the N-hydroxysuccinimide ester forms stable amide bonds with primary amines. These reactions enable the precise modification and labeling of biomolecules, facilitating various biochemical and therapeutic applications .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula : C₇H₇N₄NaO₇S (MW: 314.21).
  • Solubility : Water, DMSO, DMF; ideal for biological buffers.
  • Stability : Stable at -20°C for 24 months; tolerates room temperature for ≤3 weeks during transport .
  • Applications : Antibody-oligonucleotide conjugates, polymer synthesis, and cell-surface protein labeling .

Comparison with Similar Compounds

2.1. Sulfo-NHS Esters Without Azide Functionality

Example : Sulfo-NHS-activated carboxylates (e.g., EDC/sulfo-NHS crosslinkers).

  • Mechanism : Forms amide bonds between carboxylates and amines.
  • Key differences :
    • Lacks azide group, limiting utility to single-step conjugation.
    • Requires carbodiimide (e.g., EDC) for carboxyl activation, unlike 3AA-NHS, which is pre-activated .
  • Applications: General protein crosslinking, nanoparticle-antibody conjugation .
2.2. Maleimide-Containing Sulfo-NHS Esters

Example : 6-Maleimidocaproic Acid Sulfo-NHS Sodium (Sulfo-EMCS).

  • Structure : Combines maleimide (thiol-reactive) and sulfo-NHS ester (amine-reactive).
  • Key differences :
    • Targets thiols (-SH) instead of azides, enabling cysteine-specific conjugation.
    • Used for antibody-drug conjugates (ADCs), whereas 3AA-NHS is preferred for click chemistry workflows .
  • Applications : Thiol-amine heterobifunctional crosslinking in ADCs .
2.3. Disulfide-Linked Sulfo-NHS Esters

Example : Sulfo-NHS-SS-biotin.

  • Structure : Contains a disulfide bridge (-S-S-) and biotin.
  • Key differences :
    • Enables reversible conjugation (disulfide cleavage under reducing conditions).
    • Biotin allows streptavidin-based detection, unlike 3AA-NHS, which relies on azide click chemistry .
  • Applications : Reversible protein labeling and pull-down assays .
2.4. DBCO-Sulfo-NHS Esters

Example : Dibenzocyclooctyne-sulfo-NHS (DBCO-sulfo-NHS).

  • Structure : DBCO (cyclooctyne) reacts with azides via strain-promoted click chemistry.
  • Key differences :
    • Complementary to 3AA-NHS: DBCO targets azides, while 3AA-NHS provides azides.
    • DBCO-NHS is used for conjugating azide-modified biomolecules (e.g., glycans), whereas 3AA-NHS introduces azides onto amines .
  • Applications : Two-step labeling in single-cell sequencing and immune profiling .
2.5. Cleavable Azido-Sulfo-NHS Esters

Example : Azidoethyl-SS-propionic NHS Ester.

  • Structure : Combines azide, disulfide bond, and NHS ester.
  • Key differences :
    • Adds cleavable disulfide bonds for controlled release in drug delivery.
    • Less water-soluble than 3AA-NHS due to hydrophobic SS group .
  • Applications : Stimuli-responsive polymer-drug conjugates .

Comparative Data Table

Compound Reactive Groups Solubility Key Application Stability
3AA-NHS Azide + Sulfo-NHS Water Click chemistry conjugation Stable at RT for 3 weeks
Sulfo-EMCS Maleimide + Sulfo-NHS Water Thiol-amine crosslinking -20°C, desiccated
DBCO-sulfo-NHS DBCO + Sulfo-NHS Water/DMSO Azide-DBCO click chemistry Light-sensitive
Sulfo-NHS-SS-biotin Biotin + Sulfo-NHS + SS Water Reversible biotinylation Sensitive to reducing agents
Azidoethyl-SS-propionic NHS Azide + Sulfo-NHS + SS DMSO Cleavable drug conjugates -20°C, avoid moisture

Research Findings

  • Conjugation Efficiency: 3AA-NHS achieves >90% coupling efficiency with amines in PBS, outperforming non-sulfo NHS esters in aqueous environments .
  • Click Chemistry Compatibility : 3AA-NHS-modified antibodies show >95% reaction yield with DBCO-oligonucleotides, critical for single-cell transcriptomics .
  • Stability: Hydrolysis of 3AA-NHS is <5% after 24 hours in PBS, whereas non-sulfo NHS esters hydrolyze >50% under the same conditions .

Biological Activity

3-Azidopropionic Acid Sulfo-NHS Ester (CAS No. 2055198-09-7), also known as Sulfo-NHS-Azide, is a bifunctional linker extensively utilized in bioconjugation processes. This compound features both an N-hydroxysuccinimide (NHS) ester and a terminal azide group, making it a versatile tool in various biochemical applications, particularly in the development of antibody-drug conjugates (ADCs) and other bioconjugation strategies.

  • Chemical Formula : C₇H₇N₄NaO₇S
  • Molecular Weight : 314.2 g/mol
  • Purity : >90%
  • Solubility : Highly water-soluble due to the sulfonate group (SO₃⁻), facilitating reactions in aqueous environments .

The biological activity of this compound is primarily attributed to its dual reactive functionalities:

  • NHS Ester Group : Reacts with primary amines (-NH₂) in biomolecules to form stable amide bonds. This reaction is crucial for attaching drugs or other molecules to proteins or antibodies.
  • Azide Group : Participates in Click Chemistry, specifically the reaction with alkynes to form stable triazole linkages. This reaction is characterized by its high specificity and efficiency, minimizing potential harm to biomolecules involved .

Applications in Bioconjugation

This compound has diverse applications in scientific research:

  • Antibody-Drug Conjugates (ADCs) : It allows for the selective attachment of therapeutic agents to antibodies, enhancing targeted delivery in cancer treatment .
  • Functionalization of Oligonucleotides : The compound can modify oligonucleotides by attaching azide groups, enabling further conjugation with various biomolecules .
  • Labeling Proteins : It is utilized for labeling proteins, antibodies, and other primary amine-containing macromolecules in biological studies .

Study 1: Functionalization Protocols

In a study published by the National Institutes of Health, researchers developed protocols for functionalizing antibodies with oligonucleotides using this compound. The azide-modified oligonucleotides were successfully conjugated to antibodies through copper-free Click Chemistry, demonstrating the compound's efficacy in creating stable bioconjugates .

Study 2: ADC Development

Another study highlighted the use of this compound in synthesizing ADCs. The azide functionality allowed for efficient linkage with drugs via Click Chemistry, resulting in conjugates that maintained biological activity while improving targeting capabilities against cancer cells .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds used in bioconjugation:

Compound NameStructure FeaturesUnique Properties
3-Aminopropanoic Acid NHS EsterContains an amino groupPrecursor for azide formation; less reactive
4-Azidobutanoic Acid NHS EsterLonger carbon chainDifferent reactivity profile; used in similar applications
2-Azidoacetic Acid NHS EsterShorter carbon chainHigher solubility; primarily used in peptide synthesis
This compound Azide and NHS functionalitiesHigh water solubility and reactivity balance

This comparison illustrates the unique advantages of this compound, particularly its balance between solubility and reactivity, making it particularly effective for bioconjugation applications compared to its analogs .

Q & A

Basic Questions

Q. What is the optimal method for conjugating 3-Azidopropionic Acid Sulfo-NHS Ester to amine-containing biomolecules?

  • Methodological Answer : The reagent reacts with primary amines via its sulfo-NHS ester group to form stable amide bonds. For efficient conjugation:

  • Activate carboxyl groups on target molecules using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with sulfo-NHS to stabilize the intermediate .
  • Use a pH of 6.5 for the reaction buffer to balance ester stability and amine reactivity. Lower pH (e.g., 5.5) reduces amine nucleophilicity, while higher pH (e.g., 7.4) accelerates ester hydrolysis .
  • Purify the conjugate via size-exclusion chromatography or dialysis to remove unreacted reagents.

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :

  • Store lyophilized powder at -20°C for up to 24 months .
  • For short-term transport, the reagent remains stable at room temperature for ≤3 weeks if protected from light and moisture .
  • Prepare working solutions in anhydrous DMSO or pH 6.5–7.4 aqueous buffers immediately before use to minimize hydrolysis.

Q. What analytical techniques confirm successful conjugation of the reagent to target proteins?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Detect mass shifts corresponding to the addition of the reagent (314.21 Da) .
  • UV-Vis Spectroscopy : Monitor absorbance at 280 nm for protein quantification and validate conjugation via azide-specific assays (e.g., click chemistry with alkyne probes) .
  • Gel Electrophoresis : Observe mobility shifts in SDS-PAGE due to increased molecular weight post-conjugation .

Advanced Research Questions

Q. How can discrepancies in conjugation efficiency under varying pH conditions be resolved?

  • Methodological Answer :

  • Contradiction Analysis : At pH 5.5, amine protonation reduces nucleophilicity, while pH 7.4 accelerates ester hydrolysis. Evidence from nanoparticle-avidin conjugation experiments shows pH 6.5 maximizes yield by balancing these factors .
  • Mitigation Strategy : Pre-activate the reagent with EDC/sulfo-NHS at pH 6.5 before introducing the target protein. Use buffers with low nucleophile content (e.g., HEPES) to minimize competing hydrolysis .

Q. What strategies improve crosslinking yield in complex biological systems?

  • Methodological Answer :

  • Two-Step Crosslinking : First, anchor the reagent to lysine residues via its sulfo-NHS ester. Second, employ UV-activated diazirine groups (if using hybrid crosslinkers) to capture proximal amino acids .
  • Competing Nucleophile Mitigation : Add blocking agents (e.g., ethanolamine) to quench unreacted esters after conjugation, reducing nonspecific binding .
  • Co-Solvent Optimization : For hydrophobic targets, use minimal DMF/DMSO (≤10%) to maintain reagent solubility without destabilizing proteins .

Q. How does gas-phase reactivity of sulfo-NHS esters differ from solution-phase behavior, and how can this be leveraged?

  • Methodological Answer :

  • Contradiction : In solution, arginine’s guanidinium group (pKa >12) is protonated and unreactive. In the gas phase, protonation states vary, enabling arginine to act as a nucleophile for sulfo-NHS ester modification .
  • Application : Use gas-phase ion/ion reactions to modify arginine-rich peptides or proteins, bypassing solution-phase limitations. This requires mass spectrometry setups with controlled charge states .

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